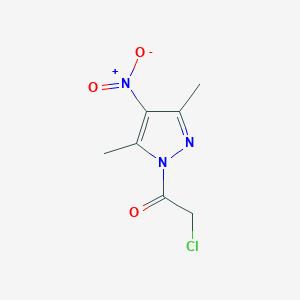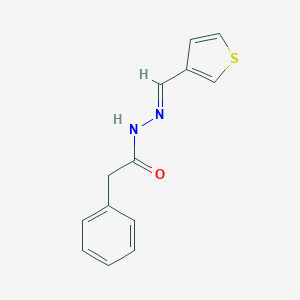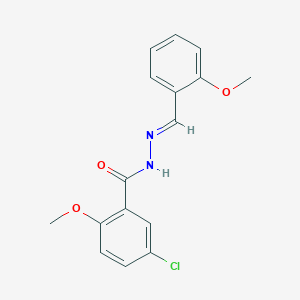![molecular formula C22H19BrN2O7 B449098 5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N'~2~-[(E)-1-(2-BROMO-3,6-DIMETHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE](/img/structure/B449098.png)
5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-N'~2~-[(E)-1-(2-BROMO-3,6-DIMETHOXYPHENYL)METHYLIDENE]-2-FUROHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide is a complex organic compound with a molecular formula of C22H19BrN2O7 and a molecular weight of 503.3 g/mol This compound is characterized by the presence of a benzodioxole moiety, a brominated benzylidene group, and a furohydrazide core
準備方法
The synthesis of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the benzodioxole moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Bromination: The benzodioxole derivative is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom.
Condensation with furohydrazide: The brominated benzodioxole is then condensed with furohydrazide under acidic or basic conditions to form the final product.
化学反応の分析
5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom or other reducible groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
科学的研究の応用
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization . These actions disrupt the mitotic process, leading to cell death.
類似化合物との比較
Similar compounds to 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide include:
5-Bromo-1,3-benzodioxole: This compound shares the benzodioxole and bromine moieties but lacks the furohydrazide core.
2-(1,3-Benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid: This compound contains the benzodioxole moiety but differs in the rest of its structure.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Another compound with the benzodioxole moiety, but with a different functional group arrangement.
The uniqueness of 5-[(1,3-benzodioxol-5-yloxy)methyl]-N’-(2-bromo-3,6-dimethoxybenzylidene)-2-furohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C22H19BrN2O7 |
|---|---|
分子量 |
503.3g/mol |
IUPAC名 |
5-(1,3-benzodioxol-5-yloxymethyl)-N-[(E)-(2-bromo-3,6-dimethoxyphenyl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C22H19BrN2O7/c1-27-16-7-8-18(28-2)21(23)15(16)10-24-25-22(26)19-6-4-14(32-19)11-29-13-3-5-17-20(9-13)31-12-30-17/h3-10H,11-12H2,1-2H3,(H,25,26)/b24-10+ |
InChIキー |
RLEGKIYDSUROCT-YSURURNPSA-N |
異性体SMILES |
COC1=C(C(=C(C=C1)OC)Br)/C=N/NC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
SMILES |
COC1=C(C(=C(C=C1)OC)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
正規SMILES |
COC1=C(C(=C(C=C1)OC)Br)C=NNC(=O)C2=CC=C(O2)COC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(5-bromo-2-methoxybenzylidene)acetohydrazide](/img/structure/B449016.png)
![2-chloro-N'-[phenyl(2-pyridinyl)methylene]benzohydrazide](/img/structure/B449018.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-N'-(2-methyl-8-quinolinyl)thiourea](/img/structure/B449019.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea](/img/structure/B449021.png)
![4-chloro-1-methyl-N-[(2-methylquinolin-8-yl)carbamothioyl]-1H-pyrazole-5-carboxamide](/img/structure/B449023.png)
![4-[2-(4-Acetylpiperazin-1-yl)ethyliminomethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one](/img/structure/B449024.png)

![2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-[(E)-1-(1-NAPHTHYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449026.png)
![2-({5-[(naphthalen-1-ylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B449027.png)
![4-FLUORO-N-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-BENZENESULFONAMIDE](/img/structure/B449032.png)

![11-(4-fluorophenyl)-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B449037.png)
![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{2-[(3-bromobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B449038.png)

